Methyl-DOB
Overview
Description
4-Bromo-2,5-dimethoxymethamphetamine is a designer drug patterned after 2,5-dimethylamphetamine compounds. It is known for its structural similarity to other amphetamines and is primarily used for forensic and research purposes . The physiological and toxicological properties of this compound are not well understood .
Mechanism of Action
Target of Action
Methyl-DOB, also known as 4-bromo-2,5-DMMA, is a lesser-known psychedelic drug . It is similar in structure to DOB . The primary targets of this compound are the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound acts as an agonist at the alpha-2 adrenergic receptors . This means it binds to these receptors and activates them, leading to a response. When this compound binds to the alpha-2 adrenergic receptors, it inhibits adrenergic neuronal outflow and reduces vasoconstrictor adrenergic signals . This results in changes in the neuronal signaling pathways .
Biochemical Pathways
It is known that the drug affects the dopaminergic and serotonergic transmission in the peripheral nervous system . It also indirectly affects the synthesis of norepinephrine (noradrenaline) .
Pharmacokinetics
The absorption of this compound from the gastrointestinal tract is incomplete and variable; bioavailability after oral administration is about 25% (range 8 to 62%) . The average time to reach maximum plasma concentration is 2 hours . This compound is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate .
Result of Action
It is known that the drug can produce physical effects such as mydriasis (dilation of the pupils) and muscle tenseness .
Biochemical Analysis
Biochemical Properties
It is known that Methyl-DOB is a designer drug patterned after 2,5-dimethylamphetamine compounds on the illicit drug market
Cellular Effects
This compound is known to produce physical effects, such as mydriasis and muscle tenseness, but few psychoactive effects
Molecular Mechanism
It is known that this compound is a designer drug patterned after 2,5-dimethylamphetamine compounds
Temporal Effects in Laboratory Settings
According to Alexander Shulgin’s book PiHKAL, the effects of this compound begin after 3 hours and last up to 36 hours
Dosage Effects in Animal Models
According to Alexander Shulgin’s book PiHKAL, the minimum dosage of this compound is listed as 8 mg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxymethamphetamine typically involves the bromination of 2,5-dimethoxyamphetamine. One method involves treating 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene with catalytic amounts of p-toluenesulfonic acid in boiling dichloromethane, followed by reaction with N-bromosuccinimide in acetone under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethoxymethamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with N-bromosuccinimide yields 4-Bromo-2,5-dimethoxymethamphetamine .
Scientific Research Applications
4-Bromo-2,5-dimethoxymethamphetamine is primarily used in forensic and research settings. It serves as an analytical reference standard for mass spectrometry and other analytical techniques . Its structural similarity to other amphetamines makes it a valuable compound for studying the chemistry, pharmacology, and metabolism of emerging drugs of abuse .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine: Known for its hallucinogenic properties and interaction with serotonin receptors.
2,5-Dimethoxy-4-bromoamphetamine: Another amphetamine derivative with similar structural and pharmacological properties.
Uniqueness
4-Bromo-2,5-dimethoxymethamphetamine is unique due to its specific bromination pattern and methoxy groups, which influence its chemical reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVSGCCXMIFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435435 | |
Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155638-80-5 | |
Record name | 4-Bromo-2,5-dimethoxy-N,α-dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155638-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-dmma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL-DOB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW3LF52S82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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